molecular formula C10H18N2O4 B062365 (r)-1-Boc-哌嗪-3-羧酸 CAS No. 192330-11-3

(r)-1-Boc-哌嗪-3-羧酸

货号 B062365
CAS 编号: 192330-11-3
分子量: 230.26 g/mol
InChI 键: YRYAXQJXMBETAT-SSDOTTSWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of (r)-1-Boc-piperazine-3-carboxylic acid derivatives involves a range of strategies, including starting from basic amino acids like L- or D-serine and proceeding through reactions with compounds such as ethyl glyoxylate. For example, Guitot et al. (2009) reported a straightforward synthesis of both (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid from L- or D-serine and ethyl glyoxylate, showcasing the compound's utility in peptidomimetics (Guitot, Carboni, Reiser, & Piarulli, 2009).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy play crucial roles in determining the molecular structure of (r)-1-Boc-piperazine-3-carboxylic acid derivatives. Studies such as those conducted by Ntirampebura et al. (2008) on piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid provide insights into the supramolecular organization of these compounds (Ntirampebura et al., 2008).

Chemical Reactions and Properties

(r)-1-Boc-piperazine-3-carboxylic acid derivatives participate in a variety of chemical reactions, showcasing their reactivity and utility in synthesis. For example, the work by Hietanen et al. (2011) on the kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A highlights the enantioselective acylation reactions these compounds can undergo, demonstrating their versatility in organic synthesis (Hietanen, Lundell, Kanerva, & Liljeblad, 2011).

Physical Properties Analysis

The physical properties of (r)-1-Boc-piperazine-3-carboxylic acid derivatives, such as solubility, melting points, and crystal structures, are essential for understanding their behavior in various solvents and conditions. The crystal engineering studies, like those by Wells et al. (2012), provide detailed insights into the crystal packing and thermochemistry of piperazinediones, offering valuable information on the physical properties of these compounds (Wells, Murigi, Nichol, Carducci, Selby, & Mash, 2012).

Chemical Properties Analysis

The chemical properties of (r)-1-Boc-piperazine-3-carboxylic acid derivatives, such as reactivity with various reagents, stability under different conditions, and potential for further functionalization, are critical for their application in synthesis. Research by Ban et al. (2023) on nitrogenous compounds containing 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl} pyridine-3-carboxylic acid exemplifies the in-depth analysis of chemical properties and reactivity patterns of piperazine derivatives (Ban, Liu, Liao, Yang, Wang, & Zhou, 2023).

科学研究应用

哌嗪衍生物在治疗应用中

哌嗪及其衍生物,包括 (r)-1-Boc-哌嗪-3-羧酸,在药物发现和设计领域发挥着重要作用。哌嗪骨架在多种药物中很突出,因为它具有多功能性并且能够参与各种药理活性。哌嗪核上的取代模式的轻微改变会导致所得分子的药用潜力的显着差异。哌嗪基化合物已被用于开发具有广泛治疗用途的药物,例如抗精神病药、抗组胺药、抗心绞痛药、抗抑郁药、抗癌药、抗病毒药、心脏保护剂、抗炎药和造影剂。哌嗪基分子的广泛潜力在药物发现中显而易见,从对这种支架的研究兴趣日益增加就可以看出。涉及哌嗪衍生物的合理药物设计旨在利用这种潜力治疗各种疾病,突出了对这种基序进行进一步治疗研究的重要性 (Rathi 等,2016)

哌嗪和抗分枝杆菌活性

哌嗪衍生物在对抗结核分枝杆菌 (MTB) 方面显示出显着的潜力。大量以哌嗪为核心结构单元的分子对 MTB 表现出有希望的活性,包括多药耐药 (MDR) 和极端耐药 (XDR) 菌株。过去五十年来对抗分枝杆菌化合物的综述突出了哌嗪作为设计和开发有效抗结核分子的重要组成部分。阐明这些基于哌嗪的抗结核化合物的构效关系 (SAR) 的设计、原理和结构提供了对药物化学家的宝贵见解。这些知识对于解决差距、利用已报道的策略以及开发更安全、更具选择性和更具成本效益的抗分枝杆菌剂至关重要 (Girase 等,2020)

基于哌嗪的心血管和肾脏疾病治疗剂

哌嗪阿魏酸酯,哌嗪的衍生物,已广泛用于临床实践中治疗心血管和肾脏疾病,尤其是在中国。一项荟萃分析调查了在糖尿病肾病患者中向血管紧张素受体阻滞剂 (ARB) 中添加哌嗪阿魏酸酯的好处。结果表明,该组合显着降低了与肾损伤相关的各种生物标志物,表明额外的肾脏保护益处,尤其是在早期糖尿病肾病中。然而,哌嗪阿魏酸酯对血清血尿素氮和空腹血糖没有显着影响。这一发现强调了哌嗪衍生物在增强糖尿病肾病和其他肾脏疾病治疗中的潜力 (Yang 等,2021)

作用机制

The mechanism of action of a compound often involves its interaction with other molecules in the body. For example, folic acid is required by the body for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .

安全和危害

The safety and hazards of a compound depend on its specific properties. Some compounds may be corrosive, react violently with water, or ignite combustibles .

未来方向

The future directions of research on a compound can depend on many factors, including its potential applications, current limitations, and areas of interest in the scientific community .

属性

IUPAC Name

(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYAXQJXMBETAT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424916
Record name (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

192330-11-3
Record name (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-Piperazine-2-carboxylic acid, N4-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

piperazine-2-carboxylic acid dihydrochloride (10.0 g, 49.23 mmol) is dissolved in 1:1 dioxane/water (320 ml). 50% Aqueous sodium hydroxide is added to bring the pH to 11. BOC-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile), (15.59 g, 63.32 mmol) is dissolved in dioxane (80 ml) and added dropwise while maintaining the pH at 11 with 50% aqueous sodium hydroxide. The reaction is stirred overnight at ambient temperature. The reaction mixture is then extracted with diethyl ether (5×250 ml) and acidified to pH 2 with concentrated hydrochloric acid. The di-Boc compound is then extracted out with ethyl acetate (4×200 ml) and the acidic aqueous solution containing the desired mono-Boc product is then taken on in the synthesis.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15.59 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of piperazine-2-carboxylic acid dihydrochloride in dioxan (1000 ml) and water (500 ml), at 10–15° C., was treated with aqueous sodium hydroxide solution (50%) over 15 minutes to adjust the pH to 9.1. This mixture was then treated portionwise (0.1 equivalent portions) with tert-butyl dicarbonate (114.6 g) over a period of 1 hour whilst maintaining the temperature at 5° C. and the pH around 8.8. After stirring at room temperature overnight the reaction mixture was cooled to 10° C., then the pH of the mixture was adjusted to 2 by the addition of hydrochloric acid (37%) and then the mixture was concentrated at 40° C. under reduced pressure. The resulting solid was treated with methanol (1500 ml) and this mixture was heated at reflux temperature and then filtered to remove the insoluble inorganics. The filtrate was evaporated to give the title compound (126 g) as an off white solid. MS: 231 [MH]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tert-butyl dicarbonate
Quantity
114.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 2-piperazine-carboxylic acid dihydrochloride (1.0 g, 4.92 mmol) in 20 mL of water/dioxane 1:1, NaOH 6N was added to adjust the pH to 11. A solution of BOC-ON (1.34 g, 5.41 mmol) in dioxane (5 mL) was then added dropwise, while maintaining the pH=11 during the addition and the resulting solution was stirred overnight at room temperature. Another 0.134 g of BOC-ON were added and the reaction mixture was stirred for 2 h. The solvent was evaporated under reduced pressure and the residue was diluted with diethyl ether/water (60 mL). The phases were separated and the pH of the aqueous layer was adjusted to 7 by slow addition of HCl 1N. Evaporation of water under reduced pressure afforded the title compound as a white solid which was dried in a vacuum oven at 50 C and used without further purification for the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.134 g
Type
reactant
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。